molecular formula C15H30N6 B8415216 2,4,6-Tris(butylamino)-1,3,5-triazine CAS No. 16268-97-6

2,4,6-Tris(butylamino)-1,3,5-triazine

Cat. No. B8415216
CAS RN: 16268-97-6
M. Wt: 294.44 g/mol
InChI Key: HCDRIXGPYLLIQV-UHFFFAOYSA-N
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Patent
US06127538

Procedure details

To a solution of 18.5 g (0.1 mol) of cyanuric chloride in 150 mL of acetonitrile cooled to 0° C. was dropwise added a solution of 14.6 g (0.2 mol) of butylamine in 20 mL of water over 1 hour with stirring by keeping the reaction temperature not to exceed 5° C. Further, while continuing the stirring, a solution of 20.0 g (0.2 mol) of potassium hydrogen carbonate in 100 mL of water was dropwise added at the same temperature. Thereafter, the reaction temperature was gradually elevated and the stirring was continued at 45° C. for 8 hours. After confirming the completion of conversion to 2,4-bis(butylamino)-6-chloro-1,3,5-triazine by high performance liquid chromatography, the reaction mixture was cooled and the product was separated by filtration. The filtration cake was washed well with a large amount of water and this 2,4-bis(butylamino)-6-chloro-1,3,5-triazine was suspended in 100 mL of water. To the suspension was added 29.2 g (0.4 mol) of butylamine and allowed to react by heating under reflux for 6 hours. After cooling, 200 mL of toluene was added and the mixture was stirred vigorously, followed by separation of the aqueous layer. Further, the toluene layer was washed three times with 150 mL of water. Subsequently, toluene in the organic layer was distilled off by heating under reduced pressure to obtain 28.2 g (yield 96%) of the titled compound. Propery: oily product
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
29.2 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
96%

Identifiers

REACTION_CXSMILES
N1C(Cl)=NC(Cl)=NC=1Cl.[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13].C(=O)([O-])O.[K+].[CH2:20]([NH:24][C:25]1[N:30]=[C:29]([NH:31][CH2:32][CH2:33][CH2:34][CH3:35])[N:28]=[C:27](Cl)[N:26]=1)[CH2:21][CH2:22][CH3:23]>C(#N)C.O.C1(C)C=CC=CC=1>[CH2:10]([NH:14][C:27]1[N:28]=[C:29]([NH:31][CH2:32][CH2:33][CH2:34][CH3:35])[N:30]=[C:25]([NH:24][CH2:20][CH2:21][CH2:22][CH3:23])[N:26]=1)[CH2:11][CH2:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC1=NC(=NC(=N1)NCCCC)Cl
Step Five
Name
Quantity
29.2 g
Type
reactant
Smiles
C(CCC)N
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to exceed 5° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the product was separated by filtration
WASH
Type
WASH
Details
The filtration cake was washed well with a large amount of water
CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously
CUSTOM
Type
CUSTOM
Details
followed by separation of the aqueous layer
WASH
Type
WASH
Details
Further, the toluene layer was washed three times with 150 mL of water
DISTILLATION
Type
DISTILLATION
Details
Subsequently, toluene in the organic layer was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
by heating under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(CCC)NC1=NC(=NC(=N1)NCCCC)NCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.